2-(Benzyloxy)benzaldehyde
Description
Significance of the Benzyloxybenzaldehyde Scaffold in Organic Chemistry and Medicinal Chemistry
The benzyloxybenzaldehyde scaffold is a crucial structural motif in the design and synthesis of biologically active molecules. The presence of the benzyloxy group can enhance the lipophilicity of a compound, which may improve its ability to cross biological membranes. This scaffold serves as a foundational component for constructing larger, more complex molecular architectures. smolecule.com
In medicinal chemistry, this framework is integral to the development of various therapeutic agents. It is a key intermediate for creating compounds with potential applications as enzyme inhibitors, anticancer agents, and receptor ligands. evitachem.com For example, derivatives of the benzyloxybenzaldehyde scaffold have been investigated for their ability to inhibit enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in several types of cancer. mdpi.comresearchgate.net Furthermore, this structural unit is used in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. smolecule.com The versatility of the benzyloxybenzaldehyde scaffold makes it a valuable tool for researchers aiming to discover new drugs and functional materials. smolecule.com
Overview of Research Directions for 2-(Benzyloxy)benzaldehyde
Research involving this compound is diverse, reflecting its importance as a synthetic intermediate. A significant area of investigation is its use in creating derivatives with potential anticancer properties. Studies have shown that this compound and its analogues exhibit significant cytotoxic activity against cancer cell lines, such as the human leukemia cell line HL-60. evitachem.comresearchgate.netnih.gov These compounds have been found to induce apoptosis (programmed cell death) and cause a loss of mitochondrial membrane potential, key mechanisms in cancer therapy. researchgate.netnih.gov
Another major research direction is the synthesis of enzyme inhibitors. Derivatives of this compound have been designed and synthesized as selective inhibitors of enzymes like ALDH1A3, which is a target in cancer research. mdpi.comresearchgate.net Additionally, it has been used as a lead compound for developing adenylyl cyclase activators, which are important in cellular signaling pathways. nih.gov The compound also serves as a starting material for creating semicarbazone and thiosemicarbazone derivatives, which are classes of compounds known for a wide range of biological activities. sigmaaldrich.com
Furthermore, this compound is a building block in the synthesis of other complex organic molecules, including those with potential applications as α-glucosidase inhibitors for managing diabetes and as butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease treatment. bohrium.comrsc.org Its utility extends to the production of dyes, fragrances, and polymers. evitachem.com
Detailed Research Findings for this compound Derivatives:
| Derivative Class | Research Focus | Key Findings | Citations |
|---|---|---|---|
| Substituted Benzyloxybenzaldehydes | Anticancer Activity (HL-60 cells) | Compounds with methoxy (B1213986) and chloro substitutions showed significant cytotoxic activity at micromolar concentrations. 2-[(3-Methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as particularly potent. | evitachem.comresearchgate.netnih.gov |
| ALDH1A3 Inhibitors | Enzyme Inhibition for Cancer Therapy | Two derivatives with the benzyloxybenzaldehyde scaffold were identified as potent and selective inhibitors of ALDH1A3, an enzyme linked to poor cancer treatment outcomes. | mdpi.comresearchgate.net |
| Adenylyl Cyclase Activators | Cellular Signaling | This compound itself was found to be an adenylyl cyclase activator with activity comparable to forskolin, suggesting its potential as a new lead compound. | nih.gov |
| Coumarin-fused 4H-pyrans | α-Glucosidase Inhibition (Anti-diabetic) | Derivatives synthesized from benzyloxybenzaldehydes showed significant inhibitory activity against α-glucosidase, with one brominated derivative being the most potent. | bohrium.com |
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight.
This information is consistently reported across various chemical databases and is crucial for the accurate preparation and characterization of the compound in a research setting.
Compound Properties Table:
| Identifier | Value | Citations |
|---|---|---|
| Molecular Formula | C14H12O2 | echemi.comchemsrc.comchemspider.com |
| Molecular Weight | 212.24 g/mol | echemi.com |
| CAS Number | 5896-17-3 | echemi.comchemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJTRAJWCNHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322707 | |
| Record name | 2-Benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5896-17-3 | |
| Record name | 2-(Benzyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5896-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005896173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzyloxy)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyloxy Benzaldehyde and Its Derivatives
Classical O-Alkylation of 2-Hydroxybenzaldehyde
The most common and well-documented method for preparing 2-(benzyloxy)benzaldehyde is the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) with a benzyl (B1604629) halide. This reaction forms an ether linkage at the phenolic hydroxyl group.
Reaction Mechanism and Conditions (SN2)
The O-alkylation of 2-hydroxybenzaldehyde with a benzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.orglibretexts.org The reaction is typically performed under basic conditions. The base deprotonates the phenolic hydroxyl group of 2-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. byjus.com This phenoxide ion then acts as the nucleophile, executing a "backside attack" on the electrophilic carbon of the benzyl halide. wikipedia.orglibretexts.orgmasterorganicchemistry.com This concerted, single-step process, where the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks, results in the formation of this compound. wikipedia.orglibretexts.org
The general reaction conditions involve mixing 2-hydroxybenzaldehyde with a benzyl halide and a base in a suitable solvent, followed by heating.
Substrate and Reagent Optimization
The choice of reagents is critical for optimizing the yield and purity of this compound.
Benzyl Halides : Benzyl bromide and benzyl chloride are the most commonly used alkylating agents. Benzyl bromide is often more reactive than benzyl chloride. In some cases where benzyl chloride is used, a catalytic amount of an iodide salt, such as potassium iodide (KI), is added to enhance the reaction rate through in-situ formation of the more reactive benzyl iodide. google.com Primary alkyl halides like benzyl halides are preferred as they are ideal for SN2 reactions, whereas secondary and tertiary halides are more prone to elimination side reactions. wikipedia.orgmasterorganicchemistry.com
Bases : A variety of bases can be used to facilitate the deprotonation of the phenolic hydroxyl group. Anhydrous potassium carbonate (K₂CO₃) is frequently the base of choice due to its moderate basicity, low cost, and high efficiency, often leading to yields of 85-90%. Other bases like sodium bicarbonate (NaHCO₃) and potassium fluoride (B91410) (KF) have also been successfully employed. google.com In one study, using NaHCO₃ resulted in an 89% conversion to the desired product, while KF also gave an excellent 85% conversion. google.com Stronger bases like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) can also be used, but may lead to more side reactions. google.comprepchem.com
The table below summarizes the effect of different bases on the synthesis.
| Base | Typical Solvent | Relative Effectiveness & Notes | Source(s) |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724), DMF, Acetone (B3395972) | Preferred for high yields (85-90%) and minimal side products. | |
| Sodium Bicarbonate (NaHCO₃) | Acetonitrile | Good conversion (e.g., 89%), considered a weak but effective base. | google.com |
| Potassium Fluoride (KF) | Acetonitrile | Very efficient (e.g., 85% conversion), even without iodide activation of benzyl chloride. | google.com |
| Sodium Hydroxide (NaOH) | Acetone/Water | Can be used, but may lead to lower conversion and more byproducts. | google.comprepchem.com |
Solvent Effects (Polar Aprotic Solvents: DMF, Acetonitrile)
The choice of solvent significantly influences the reaction rate and outcome. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are highly effective for this synthesis. researchgate.net These solvents are capable of solvating the cation of the base (e.g., K⁺), which leaves the phenoxide anion more "naked" and thus more nucleophilic, accelerating the SN2 reaction. researchgate.net
Acetonitrile (CH₃CN) : A commonly used solvent that provides good yields. google.com It is particularly effective when used with bases like K₂CO₃, NaHCO₃, or KF. google.com
N,N-Dimethylformamide (DMF) : Another excellent polar aprotic solvent that facilitates the reaction. researchgate.net In some cases, the use of DMF can favor the formation of dialkylated products if dihydroxy precursors are used. researchgate.net
Acetone : While also used, acetone can sometimes be less effective and may lead to competing side reactions. prepchem.com
The polarity of the solvent plays a crucial role; polar aprotic solvents generally enhance the rate of SN2 reactions by promoting ionic dissociation without strongly solvating the nucleophile. researchgate.net
Temperature and Reaction Time Considerations
Temperature and reaction time are interdependent parameters that must be optimized to maximize yield and minimize byproduct formation.
Temperature : Reactions are often conducted at elevated temperatures, typically under reflux conditions, to increase the reaction rate. Temperatures can range from 40°C to the reflux temperature of the solvent, such as 80°C for acetonitrile. google.com While higher temperatures accelerate the reaction, they can also increase the risk of side reactions or decomposition of the aldehyde product.
Reaction Time : Reaction times can vary widely, from a few hours to 48 hours, depending on the specific reagents, solvent, and temperature used. For example, one procedure using K₂CO₃ in acetonitrile requires refluxing for 16 hours to achieve an 85% yield. Another protocol using benzyl bromide and K₂CO₃ in DMF proceeds at room temperature but requires 48 hours. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
Recent advancements have shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.
Control of Mono- and Bis-Benzylation
In the synthesis of this compound from 2-hydroxybenzaldehyde, only one hydroxyl group is present, so mono-benzylation is the intended outcome. The concept of controlling mono- versus bis-alkylation becomes critical when the starting material is a dihydroxybenzaldehyde, a common precursor for derivatives. google.comsemanticscholar.org For instance, in the alkylation of 2,4-dihydroxybenzaldehyde (B120756), careful selection of the base and reaction conditions is necessary to selectively alkylate one hydroxyl group over the other. google.com Using a milder base like sodium bicarbonate or carefully controlling stoichiometry can favor mono-alkylation. google.com In the context of 2-hydroxybenzaldehyde, a potential, though less common, side reaction could be C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen atom. mdpi.com However, using polar aprotic solvents and appropriate bases generally ensures high selectivity for O-alkylation. mdpi.com
Mitigation of Aldehyde Group Side Reactions (Oxidation, Hydrolysis)
The aldehyde functional group is sensitive and can undergo side reactions under certain conditions.
Oxidation : The aldehyde group can be oxidized to a carboxylic acid. While the typical basic conditions of the Williamson ether synthesis are not strongly oxidizing, the presence of air (oxygen) over long reaction times at high temperatures could potentially lead to minor oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.
Hydrolysis : This is not a significant concern under the anhydrous or largely non-aqueous conditions typically used for this synthesis.
Other Reactions : Aldehydes can be sensitive to both strong acids and strong bases and may participate in condensation reactions. libretexts.org However, the moderate bases like K₂CO₃ typically used for O-alkylation are generally not strong enough to promote significant self-condensation of the aldehyde. To avoid any potential side reactions involving the aldehyde, some synthetic strategies employ in-situ protection of the carbonyl group, though this is less common for this specific transformation. jst.go.jp The primary method to mitigate side reactions is to use carefully controlled conditions—moderate bases, optimal temperatures, and appropriate reaction times—and to purify the final product, often by recrystallization or silica (B1680970) gel chromatography if it is an oil.
Advanced and Green Synthetic Approaches for this compound
The synthesis of this compound and its derivatives is increasingly benefiting from advanced and green chemical methodologies. These approaches aim to enhance reaction efficiency, reduce environmental impact, and improve safety profiles compared to conventional methods. Innovations include the use of alternative energy sources like microwaves, sophisticated catalytic systems, and biocatalytic and photocatalytic routes that operate under mild conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation to heat reactants directly and efficiently, this technique often leads to dramatic reductions in reaction times, from hours to mere minutes, along with increased product yields and purities. scholarsresearchlibrary.comijpcbs.com The application of microwave energy has been reported for various reactions involving benzaldehyde (B42025) derivatives, including the synthesis of chalcones, hydrazones, and complex heterocyclic systems. scholarsresearchlibrary.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Reactions
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 12 h) | A few minutes (e.g., 4-8 min) | scholarsresearchlibrary.com |
| Energy Input | High and often inefficient | Lower and targeted | ijpcbs.com |
| Product Yield | Moderate to good | Good to excellent (e.g., 60-95%) | scholarsresearchlibrary.com |
| Process | Often requires refluxing in solvents | Can be performed under solvent-free conditions | thieme-connect.com |
Catalytic Enhancements in Synthesis
Phase-transfer catalysis (PTC) is a valuable green chemistry technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. rasayanjournal.co.in In the synthesis of this compound via the O-alkylation of 2-hydroxybenzaldehyde with benzyl halides, the phenoxide is typically in the aqueous phase (or is a solid salt), while the benzyl halide is in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic anion (phenoxide) from the aqueous to the organic phase, where it can react with the electrophile. rasayanjournal.co.incore.ac.uk
This methodology enhances reaction rates significantly and allows for the use of milder reaction conditions, avoiding the need for harsh, anhydrous solvents. rasayanjournal.co.in Catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been shown to improve rates and regioselectivity in the synthesis of related benzyloxy derivatives. Advanced PTC systems, such as tri-liquid (L-L-L) PTC, can offer even higher reaction rates and selectivities by creating a third phase that is rich in the catalyst. researchgate.netbegellhouse.com
Table 2: Phase-Transfer Catalysts Used in Alkylation Reactions
| Catalyst | Catalyst Type | Substrate Example | Application | Reference |
|---|---|---|---|---|
| Tetrabutylammonium bromide | Quaternary Ammonium Salt | 2,5-dihydroxybenzaldehyde | Enhances reaction rate and regioselectivity | |
| Benzyltriethylammonium bromide | Quaternary Ammonium Salt | Furfuryl alcohol | Etherification | researchgate.net |
The efficiency of alkylation reactions using benzyl chloride or benzyl bromide can be substantially improved by the addition of a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). This enhancement is attributed to the in-situ generation of benzyl iodide via the Finkelstein reaction. Benzyl iodide is a more reactive alkylating agent than its chloride or bromide counterparts due to the lower bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion.
This strategy has been successfully employed in the benzylation of hydroxyl groups in various phenolic compounds. For instance, the selective benzylation of 2,4-dihydroxybenzaldehyde has been achieved using benzyl chloride in the presence of potassium iodide. Similarly, iodide catalysts like tetrabutylammonium iodide (n-Bu₄NI) have been used to facilitate the N-alkylation of pyridone systems, demonstrating the broad utility of iodide promotion in alkylation chemistry. researchgate.net
Table 3: Iodide-Promoted Alkylation Conditions
| Reactants | Promoter/Catalyst | Base | Solvent | Application | Reference |
|---|---|---|---|---|---|
| 2,4-dihydroxybenzaldehyde, Benzyl chloride | Potassium iodide (KI) | Sodium bicarbonate | Acetonitrile | Selective O-benzylation | |
| 4-alkoxy-2-pyridones, Alkyl halides | Tetrabutylammonium iodide (n-Bu₄NI) | Potassium tert-butoxide | THF | N-alkylation | researchgate.net |
Enzymatic Benzylation
The use of enzymes as catalysts in organic synthesis represents a cornerstone of green chemistry, offering high selectivity under exceptionally mild reaction conditions. Preliminary research into the synthesis of this compound has explored the use of lipases for the enzymatic benzylation of 2-hydroxybenzaldehyde. In non-aqueous media, enzymes like Candida antarctica lipase (B570770) have demonstrated the ability to catalyze this transformation, achieving yields in the range of 60-65% at room temperature (around 30°C) and neutral pH.
This biocatalytic approach avoids the need for bases, high temperatures, and potentially toxic solvents associated with traditional O-alkylation methods. Furthermore, enzymes derived from organisms like Pseudomonas fluorescens have been used to catalyze reactions on substrates that are derivatives of this compound, underscoring the compatibility of this compound with biocatalytic systems for creating more complex molecules. csic.es
Table 4: Enzymatic Synthesis of this compound
| Enzyme | Substrates | Solvent | Conditions | Yield | Reference |
|---|
Photocatalytic Methods
Photocatalysis utilizes light to drive chemical reactions and is an emerging green synthetic strategy. This method often allows reactions to proceed at ambient temperature and pressure, using light as a clean energy source. For the synthesis of benzaldehyde derivatives, photocatalysis can be applied in several ways. Visible-light-driven catalysts, such as ruthenium-polypyridine complexes (e.g., Ru(bpy)₃²⁺), can facilitate the synthesis with a significant reduction in energy input (up to 40%) and achieve moderate to good yields (70-75%). acs.org
Another application is the photocatalytic oxidation of benzyl alcohol to benzaldehyde, a key precursor. In this area, semiconductor nanoparticles like bismuth vanadate (B1173111) (BiVO₄) have been shown to be highly selective photocatalysts under visible light irradiation (e.g., blue LEDs), using molecular oxygen as the ultimate benign oxidant. whiterose.ac.ukresearchgate.net This approach avoids the use of stoichiometric, often toxic, heavy-metal oxidants common in classical organic synthesis.
Table 5: Photocatalytic Systems for Benzaldehyde Synthesis and Related Reactions
| Photocatalyst | Light Source | Reaction Type | Substrate | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Ru(bpy)₃²⁺ | Visible Light | General Synthesis | Not specified | 70-75% yield | |
| Ru(bpy)₃Cl₂ | Blue LED (24W) | Radical Cascade Cyclization | 2-(allyloxy)benzaldehyde | Moderate to good yields | acs.org |
| BiVO₄ nanoparticles | Blue LED (470 nm) | Selective Oxidation | Benzyl alcohol | >99% selectivity | whiterose.ac.uk |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry to the synthesis of this compound aims to mitigate the environmental impact associated with traditional chemical manufacturing. beilstein-journals.org This involves replacing hazardous volatile organic solvents, reducing energy usage, and designing processes with higher atom economy. beilstein-journals.org Methodologies such as solvent-free reactions, mechanochemistry, ultrasound assistance, and the use of aqueous micellar media are at the forefront of this shift. beilstein-journals.orgresearchgate.net
Solvent-Free Methods and Mechanochemistry
Solvent-free synthesis and mechanochemistry represent a significant advancement in green chemistry by minimizing or eliminating the use of volatile organic solvents, which are often hazardous and environmentally damaging. beilstein-journals.orgresearchgate.net Mechanochemical techniques, such as grinding or ball milling, utilize mechanical energy to induce chemical reactions. beilstein-journals.org This approach facilitates intimate mixing of reactants in a solid state, which can lead to transformations that are difficult to achieve in solution. smolecule.com
While direct mechanochemical synthesis of this compound is not extensively documented, the principles have been successfully applied to the synthesis of its derivatives and related compounds. For instance, mechanochemical methods are used in the synthesis of chalcones and their derivatives, sometimes starting from precursors like 4-(benzyloxy)benzaldehyde (B125253). researchgate.netnih.gov In one method, 4-(benzyloxy)benzaldehyde is mixed with 1-(thiophen-2-yl)ethanone and NaOH and ground with a mortar and pestle for 10 minutes to produce the corresponding chalcone (B49325). researchgate.netnih.gov Similarly, solvent-free grinding has been employed to synthesize benzimidazoles from 2-benzyloxybenzaldehyde and o-phenylenediamines at ambient temperature, demonstrating the feasibility of this technique for reactions involving the aldehyde group. rsc.org
These methods offer substantial green advantages, including reduced waste, lower energy consumption, and shorter reaction times. nih.govrsc.org Ball milling, in particular, has emerged as a powerful technique for reactions like benzylation, offering excellent yields and demonstrating superior atom economy compared to traditional solution-based methods. smolecule.com
Table 1: Research Findings in Solvent-Free/Mechanochemical Synthesis of Related Compounds
| Method | Reactants | Product Type | Key Findings | Source |
|---|---|---|---|---|
| Grindstone Chemistry | 2-Benzyloxybenzaldehyde, o-phenylenediamine | 2-Substituted Benzimidazole | Reaction proceeds under solvent-free conditions at ambient temperature; high product yield. | rsc.org |
| Grinding (Mortar and Pestle) | 4-(Benzyloxy)benzaldehyde, 1-(thiophen-2-yl)ethanone, NaOH | Chalcone Derivative | Reaction completed in 10 minutes at room temperature under solvent-free conditions. | researchgate.netnih.gov |
| Ball Milling | General benzylation and chlorination reactions | Alkylated/Halogenated Aromatics | Eliminates solvent waste and provides excellent yields with superior atom economy (90-95%). | smolecule.com |
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation to enhance mass transfer and accelerate reaction rates. smolecule.com This green chemistry tool has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov
The synthesis of benzyloxy-containing structures is well-suited to ultrasound assistance. For example, in the multi-step synthesis of azetidin-2-one (B1220530) derivatives, the initial formation of methyl 4-(benzyloxy)benzoate from benzyl chloride and methyl 4-hydroxybenzoate (B8730719) was achieved using an ultra-sonicator, requiring only 4 hours. nih.gov Another study on the synthesis of 1,2,3-oxadiazole (B8650194) derivatives also employed ultrasonication for the initial benzylation step, where benzyl chloride and methyl 4-hydroxybenzoate reacted at room temperature to form methyl 4-(benzyloxy)benzoate. rsc.org These examples highlight the efficacy of ultrasound in promoting the Williamson ether synthesis, the core reaction for producing this compound from salicylaldehyde (B1680747) and a benzyl halide. Conventional methods for similar reactions can require 8 to 28 hours, whereas ultrasound can shorten the synthesis time to as little as 2 hours. nih.gov
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Benzyl Ethers
| Reaction | Method | Reaction Time | Key Advantage of Ultrasound | Source |
|---|---|---|---|---|
| Synthesis of Methyl 4-(benzyloxy)benzoate | Conventional (Stirring/Reflux) | 8–28 hours | Significant reduction in synthesis time and energy consumption. | nih.gov |
| Ultrasound-Assisted | 2–4 hours | nih.govrsc.org | ||
| Synthesis of Azetidin-2-one from Schiff's base | Conventional (Stirring/Reflux) | 8–28 hours | Reaction time reduced from hours to minutes. | nih.gov |
| Ultrasound-Assisted | 2 hours | nih.gov |
Aqueous Micellar Media Approaches
A significant goal of green chemistry is to replace volatile organic solvents with water. researchgate.net Aqueous micellar media approaches make this possible even for reactions involving water-immiscible organic compounds. dntb.gov.uaresearchgate.net Surfactants are used to form micelles in water, creating a "pseudo-cellular" organic environment that can solubilize non-polar reactants, increase their local concentration, and thereby enhance reactivity. researchgate.netdntb.gov.uaresearchgate.net
This methodology has been successfully applied to Williamson ether syntheses, which are analogous to the production of this compound. In one study, the synthesis of 2-(prop-2-ynyloxy) benzaldehyde from salicylaldehyde and propargyl bromide was conducted in various aqueous micellar media. dntb.gov.uaresearchgate.net The results showed that the choice of surfactant significantly impacts the yield. In the cetyl trimethyl ammonium bromide (CTAB) medium, the product was obtained in a 96% yield, demonstrating the effectiveness of this green approach. dntb.gov.uaresearchgate.net The micelles facilitate the reaction by compartmentalizing the organic reagents, overcoming the immiscibility challenge and promoting the desired transformation in an aqueous bulk phase. dntb.gov.ua
Table 3: Yield of 2-(prop-2-ynyloxy) benzaldehyde Synthesis in Different Aqueous Micellar Media
| Surfactant | Type | Product Yield | Source |
|---|---|---|---|
| CTAB (Cetyl trimethyl ammonium bromide) | Cationic | 96% | dntb.gov.uaresearchgate.net |
| SDS (Sodium dodecyl sulfate) | Anionic | Lower than CTAB (not specified) | dntb.gov.uaresearchgate.net |
| Triton X-100 | Non-ionic | Lower than CTAB (not specified) | dntb.gov.uaresearchgate.net |
Industrial-Scale Production Considerations
Scaling the synthesis of this compound from the laboratory to an industrial level requires adapting methods to ensure cost-efficiency, scalability, safety, and high throughput. A patented plant-scale process is capable of producing 500 kg per month of this compound with 88% purity, utilizing automated reactors and inline HPLC monitoring for process control.
Key considerations for industrial production include:
Continuous Flow Reactors: These systems can enhance heat transfer and mixing, significantly reducing reaction times compared to batch processes. For a related compound, this technology reduced reaction time from 6 hours to 2 hours.
Solvent Recovery: To reduce costs and environmental waste, solvents used in the reaction and purification steps, such as ethanol (B145695) or acetonitrile, are typically recycled via distillation.
Yield Optimization: Pilot-scale trials are crucial for optimizing parameters like reactant stoichiometry and catalyst loading to maximize yield. For a similar benzylation, an 85% yield was reported using optimized stoichiometry.
Process Control: Automated systems and inline analytical techniques like HPLC are employed to monitor reaction progress and ensure consistent product purity and quality.
Raw Material Sourcing and Cost: The choice of base and solvent is critical. Potassium carbonate is often preferred for its moderate basicity and low cost in the classical O-alkylation of the precursor, 2-hydroxybenzaldehyde.
Table 4: Key Parameters for Industrial Production
| Parameter | Industrial Approach | Benefit | Source |
|---|---|---|---|
| Reaction Technology | Continuous Flow Reactors | Reduces reaction time, improves heat transfer. | |
| Process Monitoring | Inline HPLC | Ensures consistent product purity and quality control. | |
| Yield | Optimized stoichiometry and catalyst loading | Maximizes output (e.g., ~85% yield). | |
| Sustainability | Solvent recovery and recycling (distillation) | Reduces waste and operational costs. | |
| Production Capacity | Automated plant-scale reactors | High throughput (e.g., 500 kg/month). |
Chemical Reactivity and Transformations of 2 Benzyloxy Benzaldehyde
Aldehyde Group Transformations
The aldehyde functional group is the primary site for a variety of synthetic modifications, including changes to its oxidation state and carbon-carbon bond-forming reactions.
The aldehyde group of 2-(benzyloxy)benzaldehyde can be oxidized to a carboxylic acid, yielding 2-(benzyloxy)benzoic acid. evitachem.comsmolecule.com This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid functionality is required. smolecule.com Standard oxidizing agents are effective for this purpose, including potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.com
Table 1: Oxidation of this compound
| Reactant | Reagent(s) | Product |
| This compound | e.g., Potassium permanganate (KMnO₄) | 2-(Benzyloxy)benzoic acid |
The aldehyde can be readily reduced to a primary alcohol, forming 2-(benzyloxy)benzyl alcohol. evitachem.comsmolecule.com This reaction is typically accomplished using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comevitachem.com
Table 2: Reduction of this compound
| Reactant | Reagent(s) | Product |
| This compound | e.g., Sodium borohydride (NaBH₄) | 2-(Benzyloxy)benzyl alcohol |
Condensation reactions involving the aldehyde group provide a powerful route for C-C and C-N bond formation, leading to diverse molecular architectures such as chalcones and Schiff bases.
The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aldehyde (or ketone) with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this context, this compound can react with various ketones in the presence of a base to form chalcones, which are α,β-unsaturated ketones. univ-ovidius.ro These reactions are fundamental in synthetic organic chemistry for creating the core structure of flavonoids and other biologically relevant molecules. univ-ovidius.ro While classically catalyzed by strong bases like sodium hydroxide (B78521) (NaOH) univ-ovidius.ronih.gov, other catalysts can also be employed. The reaction of a substituted benzaldehyde (B42025), such as this compound, with an acetophenone (B1666503) derivative serves as a prime example of this transformation.
Table 3: Representative Claisen-Schmidt Condensation
| Aldehyde | Ketone | Product Type |
| This compound | Acetophenone | Chalcone (B49325) (1-(2-(benzyloxy)phenyl)-3-phenylprop-2-en-1-one) |
This compound readily reacts with primary amines through nucleophilic addition to form imines, commonly known as Schiff bases. niscpr.res.in This condensation reaction is a cornerstone in the synthesis of ligands for metal complexes and various biologically active compounds. researchgate.netscispace.com For instance, the reaction of this compound with 2-aminophenol (B121084) produces the Schiff base trans 2-((2-(benzyloxy)benzylidene) amino)phenol. researchgate.net Similarly, reactions with other amines, such as 2-aminopyridine, have been reported for analogous benzyloxybenzaldehydes. ijddr.in
Table 4: Schiff Base Formation from this compound
| Reactant 1 | Reactant 2 | Product |
| This compound | 2-Aminophenol | trans 2-((2-(Benzyloxy)benzylidene) amino)phenol researchgate.net |
Condensation Reactions
Benzyloxy Group Transformations
While the aldehyde group is often the primary focus of reactivity, the benzyloxy group can also undergo specific transformations. The most significant of these is the cleavage of the benzyl (B1604629) ether to unmask a hydroxyl group. This deprotection step is crucial in multi-step syntheses where the hydroxyl group needed to be protected during earlier reaction stages. The benzyloxy group can also be involved in nucleophilic substitution reactions under certain conditions. evitachem.com
Table 5: Deprotection of this compound
| Reactant | Reaction | Product |
| This compound | Benzyl ether cleavage (Deprotection) | 2-Hydroxybenzaldehyde |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for this compound, occurring at different sites within the molecule. The aldehyde's carbonyl carbon is an electrophilic site reactive towards nucleophiles. evitachem.com Concurrently, the benzyloxy group itself can be the subject of substitution. evitachem.comsmolecule.com
The most common synthesis of this compound is, in fact, a nucleophilic substitution reaction. This process involves the O-alkylation of 2-hydroxybenzaldehyde with a benzyl halide, such as benzyl chloride or bromide. evitachem.com The mechanism is a typical S(_N)2 reaction where the phenoxide ion, formed by deprotonating 2-hydroxybenzaldehyde with a base like potassium carbonate (K(_2)CO(_3)), acts as a nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage. Polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often used to accelerate this reaction. Using potassium carbonate as the base in acetonitrile, the target compound has been synthesized in 85% yield after 16 hours of reflux.
Rearrangement Reactions (e.g., Wittig Rearrangement for Chiral Oxazolines)
This compound serves as a precursor to substrates for rearrangement reactions, most notably the Wittig rearrangement. When 2-(2-benzyloxyphenyl)oxazoline, derived from this compound, is treated with a strong base like butyllithium (B86547) (BuLi), a competition arises between a smolecule.com-Wittig rearrangement and an intramolecular cyclization. nih.govmdpi.com
The reaction pathway is highly dependent on the reaction conditions and the structure of the substrate. nih.govmdpi.com For instance, treating 2-(2-benzyloxyphenyl)oxazoline with 2.2 equivalents of BuLi in tetrahydrofuran (B95107) (THF) results in the Wittig rearrangement product, albeit in a modest yield of 29%. nih.gov In contrast, using a Schlosser's base (BuLi/KOBu) favors the formation of a 3-aminobenzofuran product via intramolecular cyclization. nih.gov
In the context of asymmetric synthesis, studies on chiral oxazolines derived from amino acids have shown varied success. A valine-derived 4-isopropyloxazoline demonstrated good diastereoselectivity in the Wittig rearrangement; however, this stereochemical advantage was negated by racemization during the subsequent hydrolysis step. nih.gov More promising results have been observed in the rearrangement of related acyclic systems, such as a phenylalanine-derived ortho-benzyloxy benzamide. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis provides powerful tools for C-C bond formation, and derivatives of this compound are effective substrates in these transformations.
Suzuki-Miyaura Coupling for Heteroaryl-Substituted Derivatives
The Suzuki-Miyaura cross-coupling reaction is a key method for synthesizing heteroaryl-substituted benzyloxy-benzaldehydes. benthamdirect.comresearchgate.net These reactions typically involve the coupling of an iodo-benzyloxy-benzaldehyde with a heteroarylboronic acid, such as those derived from thiophene (B33073) and furan. benthamdirect.comresearchgate.net Research in this area has focused on optimizing the catalytic system to achieve high yields and efficiency. benthamdirect.comresearchgate.net
Several palladium-based catalytic systems have been investigated. A powerful and successful system employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh(_3))(_4)] as the catalyst with aqueous cesium carbonate (Cs(_2)CO(_3)) as the base in a dimethylformamide (DMF) solvent. benthamdirect.comresearchgate.net This method has proven effective for couplings with 2-thiophene boronic acid and both 2- and 3-furan-boronic acids, yielding the desired products in a high range of 75-93%. benthamdirect.comresearchgate.net
Another effective method utilizes palladium acetate (B1210297) [Pd(OAc)(_2)] with tri(o-tolyl)phosphine [P(o-tol)(_3)] as a ligand, and aqueous tripotassium phosphate (B84403) (K(_3)PO(_4)) in dimethoxyethane (DME). This system was particularly successful when reacting iodo-benzyloxy-benzaldehydes with 3-thiophene-boronic acids, affording products in excellent yields of 76-99%. benthamdirect.com However, this same system was found to be ineffective for couplings involving 2-furanboronic acid. benthamdirect.comresearchgate.net These findings highlight the substrate-specific nature of Suzuki-Miyaura catalytic systems.
| Catalyst/Ligand | Base | Solvent | Heteroarylboronic Acid | Yield |
|---|---|---|---|---|
| Pd(PPh3)4 | aq. Cs2CO3 | DMF | 2-Thiopheneboronic acid, 2-Furanboronic acid, 3-Furanboronic acid | 75-93% |
| Pd(OAc)2 / P(o-tol)3 | aq. K3PO4 | DME | 3-Thiopheneboronic acid | 76-99% |
| Pd(OAc)2 / P(o-tol)3 | aq. K3PO4 | DME | 2-Furanboronic acid | Failed |
Other Catalytic Reactions Involving this compound
Beyond cross-coupling, this compound and its aldehyde functionality are relevant to other modern catalytic transformations.
Hydroboration Reactions with Novel Catalysts
The hydroboration of aldehydes to produce boronate esters, which can be subsequently hydrolyzed to alcohols, is a fundamental transformation. While standard reagents are common, research into novel, milder, and more efficient catalysts is ongoing.
One study reported the first instance of a homogenous arsenic(III) catalyst for aldehyde hydroboration. nih.gov The catalyst, a benzyloxy-benzo-1,3,2-diazaarsole, proved to be excellent for the hydroboration of a wide variety of aldehyde substrates using pinacolborane (HBpin). nih.govcardiff.ac.uk Electron-withdrawing benzaldehydes underwent complete conversion within 30 minutes, giving high isolated yields. cardiff.ac.uk Although this compound was not specifically tested, the study's broad scope for other benzaldehydes suggests its potential applicability. cardiff.ac.uk
In a different approach focused on sustainable chemistry, simple and inexpensive potassium carbonate (K(_2)CO(_3)) has been identified as an effective catalyst for the hydroboration of aldehydes and ketones with HBpin. acs.org This transition-metal-free protocol works under extremely mild conditions with a very low catalyst loading (0.5 mol%), providing good to excellent yields of the corresponding boronate esters. acs.org The scalability of this method was demonstrated using benzaldehyde as a model substrate. acs.org
| Catalyst | Reactant | Key Features | Substrate Example (Yield) |
|---|---|---|---|
| Benzyloxy-benzo-1,3,2-diazaarsole (AsIII) | Pinacolborane | First homogenous AsIII catalyst for hydroboration. | 4-(Trifluoromethyl)benzaldehyde (91%) |
| Potassium Carbonate (K2CO3) | Pinacolborane | Transition-metal-free, mild conditions, low catalyst loading. | Benzaldehyde (Good isolated yield) |
Aldehyde-Catalyzed Dehydrative Transformations
In an interesting reversal of roles, aldehydes themselves can act as catalysts in certain reactions. Research has shown that simple aldehydes can catalyze dehydrative transformations, such as the coupling of alcohols with primary amines or amides. rsc.org The proposed mechanism involves the aldehyde catalyst reacting with the amine/amide to form an intermediate, which then facilitates the dehydration and coupling with the alcohol substrate. The aldehyde catalyst is regenerated at the end of the cycle. rsc.org While this compound has not been specifically cited as a catalyst in this context, the general principle applies to the aldehyde functional group, indicating a potential, less-explored aspect of its reactivity. rsc.org
Applications of 2 Benzyloxy Benzaldehyde in Organic Synthesis
Versatile Synthetic Intermediate
2-(Benzyloxy)benzaldehyde is a cornerstone intermediate in organic chemical synthesis. chemicalbook.com Its utility stems from the reactivity of its aldehyde functional group, which can undergo a variety of transformations. The benzyloxy group, while often acting as a protecting group for a phenol, also influences the electronic properties and steric environment of the molecule.
The compound serves as a starting material in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. evitachem.com Its aldehyde group can be readily oxidized or reduced, providing access to other important functional groups.
Table 1: Key Transformations of this compound
| Reaction Type | Reagents | Product |
| Oxidation | Potassium permanganate (B83412) or chromium trioxide | 2-(Benzyloxy)benzoic acid |
| Reduction | Sodium borohydride (B1222165) or lithium aluminum hydride | 2-(Benzyloxy)benzyl alcohol |
| Nucleophilic Substitution | Amines or thiols in the presence of a base | Substituted benzyloxy derivatives |
| Cyanoformylation | Ethyl cyanoformate, vanadium(V) chiral salen complex, imidazole | Cyanohydrin carbonate |
Data sourced from EvitaChem and ChemicalBook. chemicalbook.comevitachem.com
These fundamental reactions highlight the compound's role as a versatile intermediate, allowing chemists to introduce a benzyloxy-substituted phenyl ring into a target molecule and subsequently modify the aldehyde to the desired functionality. evitachem.com
Building Block for Complex Organic Molecules
The structural framework of this compound makes it an essential building block for constructing more intricate molecular architectures. evitachem.com It is frequently employed in condensation reactions to create larger, multi-ring systems. A notable example is its use in the Claisen-Schmidt condensation with various substituted acetophenones to synthesize benzyloxy chalcones. nih.gov These chalcones are not only complex molecules in their own right but also serve as key precursors for other important chemical classes. nih.gov
Furthermore, its derivatives are used in multi-component reactions. For instance, benzyloxy benzaldehydes react with 1,3-diones and urea (B33335) in the Biginelli reaction to produce dihydropyrimidinones (DHPMs), demonstrating the compound's role in efficiently building molecular complexity. researchgate.net
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science. evitachem.comjajgastrohepto.org The aldehyde group is a key handle for cyclization reactions.
Research has demonstrated its application in synthesizing novel pyrimido[4,5-b]quinolines. nih.gov In these multi-component reactions, a substituted benzyloxy benzaldehyde (B42025) is reacted with dimedone and 6-amino-1,3-dimethyluracil (B104193) to yield complex heterocyclic structures. nih.gov Similarly, related benzyloxy benzaldehydes are used to create pyrazoline-based compounds through condensation and subsequent cyclization reactions. scielo.br The formation of Schiff bases from this compound is also a common strategy, as these imines can then undergo cycloaddition reactions to form heterocyclic rings like oxazepines. jajgastrohepto.org
Table 2: Heterocyclic Systems Derived from Benzyloxy Benzaldehydes
| Precursor | Reagents | Heterocyclic Product |
| Substituted Benzyloxy Benzaldehyde | Dimedone, 6-Amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinolines |
| 4-(Benzyloxy)benzaldehyde (B125253) | Substituted Acetophenone (B1666503), Hydrazine | Pyrazolines |
| Benzyloxy Benzaldehyde | Amines, Maleic Anhydride | Oxazepines (via Schiff base) |
Data sourced from various studies on heterocyclic synthesis. jajgastrohepto.orgnih.govscielo.br
Precursor for Bioactive Molecules and Pharmaceuticals
The benzyloxybenzaldehyde scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. evitachem.com Derivatives of this compound have been synthesized and evaluated for their potential as therapeutic agents.
A study on benzyloxybenzaldehyde derivatives revealed that several compounds, including this compound itself, exhibited significant anticancer activity against the HL-60 human leukemia cell line. researchgate.net These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.net In another area, the introduction of a benzyloxy pharmacophore into chalcone (B49325) motifs, using benzyloxy benzaldehydes as starting materials, has led to the development of potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov These inhibitors have potential applications in the treatment of Parkinson's disease. nih.gov
The core structure is also relevant in the synthesis of approved pharmaceuticals. For example, the synthesis of Safinamide, a modulator of dopamine (B1211576) metabolism used for Parkinson's disease, involves precursors like 4-(2-fluorobenzyloxy)benzaldehyde, highlighting the importance of the benzyloxy benzaldehyde chemical class in drug manufacturing. google.com
Table 3: Examples of Bioactive Molecules from this compound
| Starting Material | Target Molecule Class | Potential Therapeutic Application |
| This compound | Benzyloxybenzaldehyde Derivatives | Anticancer (Leukemia) |
| Ortho/Para-substituted Benzyloxy Benzaldehyde | Benzyloxy Chalcones | MAO-B Inhibitors (Parkinson's Disease) |
| 4-(2-Fluorobenzyloxy)benzaldehyde | Propanamide derivatives (e.g., Safinamide) | Dopamine Metabolism Modulator (Parkinson's Disease) |
Data sourced from studies on anticancer agents, MAO-B inhibitors, and pharmaceutical patents. nih.govresearchgate.netgoogle.com
Role in Asymmetric Synthesis
This compound and its close analogs play a role in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. One documented application involves the enantioselective cyanoformylation of this compound. chemicalbook.com In this reaction, a chiral vanadium(V) salen complex is used as a catalyst to add a cyanoformate group to the aldehyde, resulting in the formation of a specific enantiomer of the corresponding cyanohydrin carbonate. chemicalbook.com Such chiral cyanohydrins are valuable building blocks for the synthesis of other enantiomerically pure compounds, including amino acids and pharmaceuticals. The use of chiral catalysts to control the stereochemical outcome of reactions involving this compound underscores its utility in advanced, stereocontrolled synthetic strategies.
Polymer Synthesis
The aldehyde functionality of this compound and its isomers makes them suitable for use in polymer chemistry. evitachem.com Specifically, the aldehyde group can be used to graft fluorescent moieties onto polymer backbones. A study demonstrated that benzaldehyde-pyrazoline hybrids, synthesized from 4-(benzyloxy)benzaldehyde, could be used for the derivatization of polymers that contain primary amino groups. scielo.brscielo.br The reaction between the aldehyde on the hybrid molecule and the amino groups on the polymer forms an azomethine (imine) linkage, effectively tethering the fluorescent pyrazoline unit to the polymer chain. scielo.br This approach is a strategy for creating functional polymers with specific optical properties for applications such as chemical sensors. scielo.br
Preparation of Specific Chemical Entities (e.g., Dopamine Metabolites)
The benzyloxy benzaldehyde framework is a key structural motif in the synthesis of molecules designed to interact with biological systems, including those related to neurotransmitters like dopamine. google.comuni-duesseldorf.de Dopamine metabolism involves enzymes such as monoamine oxidase (MAO), and as previously noted, derivatives of this compound have been successfully used to create potent MAO-B inhibitors. nih.gov These inhibitors modulate the levels of dopamine in the brain. nih.gov Furthermore, compounds like Safinamide, which are synthesized from substituted benzyloxy benzaldehydes, are known dopamine metabolism modulators. google.comgoogle.com The use of 2-benzyloxy-4-benzaldehyde derivatives as building blocks for creating glucuronidated versions of dopamine metabolites has also been noted, which is critical for studying neurochemical pathways and drug detoxification processes.
Medicinal Chemistry and Biological Activity Research
Anticancer Activity Studies
Derivatives of 2-(Benzyloxy)benzaldehyde have demonstrated notable potential as anticancer agents, exhibiting effects on various cancer cell lines through several mechanisms of action.
A number of studies have highlighted the cytotoxic and antiproliferative properties of this compound and its analogs against several human cancer cell lines.
One study synthesized a series of this compound derivatives and tested their anticancer activity against the human leukemia (HL-60) cell line. nih.govresearchgate.net Several compounds, including this compound itself, showed significant activity at concentrations between 1 and 10 microM. nih.govresearchgate.net Another derivative, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865), was identified as a potent compound against HL-60 leukemia cells. nih.gov This particular analog, also known as CCY-1a-E2, was further tested on WEHI-3 leukemia cells, where it demonstrated a concentration-dependent decrease in cell viability with an IC50 value of 5 μM after 24 hours of treatment. nih.gov
The antiproliferative effects are not limited to leukemia. A derivative, 2,4-Bis(benzyloxy)benzaldehyde (B176367), has shown growth inhibitory effects on a range of human tumor cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and A375-C5 (melanoma). Similarly, derivatives of 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) have shown antiproliferative activity against various cancer cell lines with IC50 values ranging from 6.83 µM to 19.34 µM. Research on 2-[3-(Benzyloxy)phenyl]benzaldehyde derivatives also indicated significant cytotoxicity against MCF-7 breast cancer cells.
The table below summarizes the cytotoxic activity of selected this compound derivatives on various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value |
| This compound & derivatives nih.govresearchgate.net | HL-60 (Leukemia) | Significant activity at 1-10 µM |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) nih.gov | WEHI-3 (Leukemia) | IC50 of 5 µM |
| 2,4-Bis(benzyloxy)benzaldehyde | MCF-7 (Breast), NCI-H460 (Lung), A375-C5 (Melanoma) | Growth inhibitory effects |
| 2-(Benzyloxy)-4-methoxybenzaldehyde derivatives | Various | IC50 of 6.83 µM to 19.34 µM |
| 2-[3-(Benzyloxy)phenyl]benzaldehyde derivatives | MCF-7 (Breast) | Significant cytotoxicity |
| 2-(Benzyloxy)-3-methoxybenzaldehyde (B189297) (Benzyl vanillin) plos.org | HL-60 (Leukemia) | Anti-proliferative activity |
The anticancer effects of this compound derivatives are attributed to several cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of mitochondrial function.
Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net For instance, 2'-benzoyloxycinnamaldehyde (BCA), a derivative of 2'-hydroxycinnamaldehyde, was found to induce apoptosis in p53-mutated cancer cell lines, such as MDA-MB-231 (breast cancer) and SW620 (colon cancer). nih.gov This process was marked by DNA fragmentation and the activation of caspase-3. nih.gov The induction of apoptosis by some benzaldehyde (B42025) derivatives is believed to occur through a mechanism involving mitochondrial damage. researchgate.net
Cell cycle arrest is another key mechanism. Several this compound derivatives have been shown to arrest cell cycle progression at the G2/M phase in HL-60 cells. nih.govresearchgate.netnih.gov This arrest prevents the cancer cells from dividing and proliferating. A derivative of 2-(benzyloxy)-3-methoxybenzaldehyde also demonstrated the ability to affect cell cycle progression at the G2/M phase in HL-60 leukemia cells. plos.orgnih.gov
Furthermore, these compounds have been observed to cause a loss of mitochondrial membrane potential. nih.gov The disruption of mitochondrial function is a critical event in the apoptotic pathway. plos.orgnih.gov For example, 2-(benzyloxy)-4-bromobenzaldehyde (B111882) is suggested to induce apoptosis through mitochondrial pathways.
Recent research has identified aldehyde dehydrogenase 1A3 (ALDH1A3) as a promising target in cancer therapy due to its overexpression in various cancers and its correlation with poor treatment outcomes. mdpi.comnih.gov The benzyloxybenzaldehyde scaffold has emerged as a promising foundation for developing selective inhibitors of this enzyme. mdpi.comnih.gov
In one study, two compounds with a benzyloxybenzaldehyde structure, ABMM-15 and ABMM-16, were identified as highly potent and selective inhibitors of ALDH1A3, with IC50 values of 0.23 µM and 1.29 µM, respectively. mdpi.comnih.govresearchgate.net Notably, these compounds did not show significant cytotoxicity in either ALDH-positive A549 or ALDH-negative H1299 cell lines, suggesting a targeted mechanism of action. mdpi.comnih.govresearchgate.net The selective inhibition of ALDH1A3 could offer a new therapeutic strategy for cancers that overexpress this enzyme. mdpi.comnih.gov
Neuroprotective Effects of Derivatives
Derivatives of this compound have shown potential neuroprotective effects. A study on thiosemicarbazone derivatives of benzyloxybenzene revealed their ability to protect neuronal cell lines against oxidative stress by enhancing the levels of antioxidant enzymes. Another study investigated isatin-based benzyloxybenzaldehyde derivatives and found that they could decrease rotenone-induced cell death in SH-SY5Y neuroblastoma cells. nih.gov However, a recent study on 2-(benzyloxy)arylureas indicated that while they may have neuroprotective effects, it is not related to the inhibition of Cyclophilin D (CypD) or the suppression of mitochondrial permeability transition pore (mPTP) opening as previously thought. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of this compound have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.
Chalcones containing a benzyloxy pharmacophore have demonstrated significant MAO-B inhibitory activity, with some compounds showing IC50 values in the low micromolar range. nih.gov For example, one derivative, BB4, was found to be a highly effective and reversible competitive MAO-B inhibitor with an IC50 value of 0.062 μM and a Ki value of 0.011 ± 0.005 μM. nih.gov
Isatin-based benzyloxybenzaldehyde derivatives have also been synthesized and evaluated as MAO-B inhibitors. nih.gov The compound ISB1 showed potent and competitive MAO-B inhibition with an IC50 of 0.124 ± 0.007 μM and a Ki value of 0.055 ± 0.010 μM. nih.gov Similarly, thio/semicarbazide-based benzyloxy derivatives have been developed as selective MAO-B inhibitors, with some compounds exhibiting IC50 values of 0.11 µM. researchgate.net
The table below presents the MAO-B inhibitory activity of various this compound derivatives.
| Derivative Class | Compound | MAO-B IC50 Value | MAO-B Ki Value |
| Benzyloxy-derived halogenated chalcones nih.gov | BB4 | 0.062 µM | 0.011 ± 0.005 µM |
| Benzyloxy-derived halogenated chalcones nih.gov | BB2 | 0.093 µM | 0.030 ± 0.014 µM |
| Isatin-based benzyloxybenzaldehyde nih.gov | ISB1 | 0.124 ± 0.007 µM | 0.055 ± 0.010 µM |
| Isatin-based benzyloxybenzaldehyde nih.gov | ISFB1 | 0.135 ± 0.002 µM | 0.069 ± 0.025 µM |
| Thio/semicarbazide-based benzyloxy researchgate.net | BT1, BT3, BT5 | 0.11 µM | 0.074 ± 0.0020 µM (BT1), 0.072 ± 0.0079 µM (BT5) |
Antiparasitic Activity
Research has also explored the potential of this compound derivatives as antiparasitic agents. Studies have shown that some derivatives exhibit activity against various protozoan parasites. For example, N,N'-substituted diamines based on a benzyloxy scaffold have been tested against Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani. conicet.gov.ar One particular analog, N1,N4-Bis(4-(benzyloxy)benzyl)butane-1,4-diamine, was identified as a promising lead compound against all three parasites. conicet.gov.ar
Additionally, research into nitroimidazopyrazinones, which can be synthesized using benzyloxy-containing precursors, has shown activity against kinetoplastids like Trypanosoma cruzi and other protozoans such as Giardia lamblia and Entamoeba histolytica. nih.gov The natural product Pulchrol and its synthetic analogues, which feature a benzyloxy-like structure, have demonstrated potent activity against Leishmania and Trypanosoma species. mdpi.com
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal capabilities of this compound and its related structures has shown promising, albeit varied, results. Derivatives of this compound have been evaluated against different microbial strains, indicating a potential for broad-spectrum activity.
One study investigated the larvicidal effects of this compound and its congeners against Anopheles gambiae, the primary vector for malaria. scispace.com The findings demonstrated a marked improvement in activity for 2-benzyloxybenzaldehyde when compared to its parent compound, 2-hydroxy-4-methoxybenzaldehyde. scispace.com This suggests that the benzyloxy group plays a crucial role in enhancing its potency.
Furthermore, derivatives of 2,4-bis(benzyloxy)benzaldehyde are noted for their potential antibacterial properties. smolecule.com Similarly, glucosides derived from 3-benzyloxy-4-substituted-2-azetidinones have exhibited moderate antifungal activity against Candida albicans and some level of activity against both gram-positive and gram-negative bacteria. tandfonline.com In another study, transition metal complexes of a Schiff base ligand incorporating a 4-(benzyloxy)benzaldehyde (B125253) moiety showed enhanced activity against Gram-positive bacteria like S. aureus and E. faecalis compared to the ligand alone. researchgate.net
**Table 1: Larvicidal Activity of this compound and Related Compounds against *Anopheles gambiae***
| Compound | LD₅₀ (µg/mL) |
|---|---|
| 2-Benzyloxybenzaldehyde | 4.8 |
| 2-Benzyloxy-4-methoxybenzaldehyde | 10 |
| 2-Hydroxybenzaldehyde | 9 |
| Benzylphenyl ether | 1.2 |
| 2-Hydroxy-4-methoxybenzaldehyde | 22 |
Data sourced from Mahanga et al. (2005). scispace.com
Investigation of Enzyme Interactions
The interaction of this compound derivatives with various enzymes is a significant area of research. These compounds have been identified as potential modulators of enzyme activity, which is a key mechanism for their therapeutic effects.
A notable target for these derivatives is aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. A study focused on designing selective ALDH1A3 inhibitors found that compounds with a benzyloxybenzaldehyde scaffold were potent and selective inhibitors of this enzyme. mdpi.com Specifically, 4-((4-Chlorobenzyl)oxy)benzaldehyde was identified as a particularly effective inhibitor. mdpi.com
Another critical enzyme system explored is monoamine oxidase (MAO), particularly MAO-B, which is a target for the treatment of neurodegenerative diseases. d-nb.info Several studies have shown that benzyloxybenzaldehyde derivatives can act as inhibitors of MAO-B. d-nb.infonih.gov The benzyloxy group is thought to enhance the binding of these compounds to hydrophobic pockets within the enzyme's active site.
The ability of the aldehyde group to form oximes and hydrazones is also utilized to explore enzyme mechanisms. Furthermore, some derivatives are investigated as substrates for enzymes like UDP-glucuronosyltransferases (UGTs), which are involved in drug metabolism.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies systematically modify the chemical structure to understand how different functional groups and their positions influence potency and selectivity.
In the context of anticancer activity against the HL-60 cell line, SAR studies revealed that the position of substituents on both the benzaldehyde and benzyloxy rings significantly impacts cytotoxicity. researchgate.netnih.gov For instance, the introduction of a methoxy (B1213986) group at the 3-position of the benzyl (B1604629) ring in 2-[(3-methoxybenzyl)oxy]benzaldehyde resulted in the most potent compound in one series. researchgate.netnih.gov
For MAO-B inhibition, SAR studies of isatin-based benzyloxybenzene derivatives indicated that substitutions on the isatin (B1672199) ring and the position of the benzyloxy group on the B-ring are critical for activity and selectivity. semanticscholar.org For example, a para-benzyloxy group on the B-ring generally showed higher MAO-B inhibition than a meta-benzyloxy group. semanticscholar.org Similarly, for benzyloxy chalcones, a para-benzyloxy group on the B-ring resulted in greater MAO-B inhibition than an ortho-benzyloxy group. nih.gov The introduction of trifluoromethyl groups can also enhance lipophilicity, potentially improving the ability of the compound to cross cell membranes.
Table 2: Anticancer Activity of this compound Derivatives against HL-60 Cells
| Compound | Activity at 1-10 µM |
|---|---|
| This compound | Significant |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | Significant |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | Significant |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | Significant |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Most Potent |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | Significant |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | Significant |
Data sourced from Lin et al. (2005). researchgate.netnih.gov
Molecular Mechanism of Action
The molecular mechanism of action for this compound and its derivatives is primarily attributed to their interaction with specific molecular targets, such as enzymes and receptors. The unique chemical structure, featuring both an aldehyde and a benzyloxy group, allows for diverse interactions within biological systems.
The aldehyde group is chemically reactive and can form covalent bonds, such as Schiff bases with amine groups on proteins, which can lead to the modulation of their function. This reactivity is a key aspect of their biological activity.
Computational studies, such as molecular docking, have been employed to predict and understand the binding modes of these compounds with their target proteins, providing insights into their therapeutic potential. researchgate.netsmolecule.com For ALDH1A3 inhibitors, computational studies supported the experimental findings, suggesting a favorable binding of benzyloxybenzaldehyde derivatives to the enzyme's active site. mdpi.com
Computational and Spectroscopic Characterization Studies
Computational Chemistry and Molecular Modeling
Computational chemistry provides profound insights into the structural and electronic properties of 2-(Benzyloxy)benzaldehyde, complementing and guiding experimental research. Through various theoretical models, it is possible to predict molecular geometry, reactivity, and potential biological interactions with a high degree of accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For derivatives of this compound, DFT calculations, particularly using the B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) hybrid functional combined with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometry and compute electronic properties. banglajol.infomdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles in the molecule's ground state. banglajol.info
Structural optimization is typically performed in a gaseous phase environment to analyze the molecule at the molecular level. mdpi.com For instance, in a chalcone (B49325) derived from 4-benzyloxy benzaldehyde (B42025), DFT analysis predicted a non-planar structure. banglajol.info The optimized geometry reveals key structural parameters, such as the lengths of the carbonyl bond and the various C-C bonds within the phenyl rings. banglajol.info
Table 1: Representative Calculated Structural Parameters for a Benzyloxy-based Compound Note: Data is based on a chalcone derived from 4-benzyloxy benzaldehyde, as a representative example of DFT calculations on a similar scaffold. banglajol.info
| Parameter | Bond | Calculated Value (Å) |
| Carbonyl Bond Length | C=O | 1.261 |
| Olefinic Bond Length | C=C | 1.351 |
| Phenyl C-C Bond Length | C-C (aromatic) | ~1.4 |
This interactive table is based on data for (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. banglajol.info
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. banglajol.info
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. banglajol.info For compounds containing the benzyloxy benzaldehyde scaffold, the distribution of electron density in these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. Computational studies on related molecules have calculated these energy values, providing insight into their reactive nature. banglajol.info
Table 2: Calculated Frontier Molecular Orbital Energies for a Benzyloxy-based Compound Note: Data is based on a chalcone derived from 4-benzyloxy benzaldehyde. banglajol.info
| Parameter | Energy (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -2.10 |
| HOMO-LUMO Energy Gap (ΔE) | 4.05 |
This interactive table is based on data for (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. banglajol.info
Molecular Electrostatic Surface Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. banglajol.infomdpi.com The MESP map displays regions of varying electron density on the molecular surface, typically using a color-coded scheme. researchgate.net
Regions with negative potential (often colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For aromatic aldehydes, the MESP analysis typically shows a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, identifying it as a primary site for interaction with electrophiles. smolecule.com Conversely, the carbonyl carbon and the hydrogen atoms of the aldehyde group exhibit a positive potential, marking them as sites for nucleophilic attack. smolecule.com
Based on the energies of the frontier molecular orbitals, several global chemical reactivity parameters can be calculated to quantify the molecule's reactivity. These descriptors, derived from DFT calculations, provide a quantitative measure of the stability and reactivity of the molecule. mdpi.com Key parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness ( 1/η ). A softer molecule is more reactive.
These parameters help in systematically comparing the reactivity of different but related chemical structures.
Table 3: Calculated Global Chemical Reactivity Parameters for a Benzyloxy-based Compound Note: Data is based on a chalcone derived from 4-benzyloxy benzaldehyde. banglajol.info
| Parameter | Definition | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 2.10 |
| Electronegativity (χ) | (I+A)/2 | 4.125 |
| Chemical Hardness (η) | (I-A)/2 | 2.025 |
| Chemical Softness (S) | 1/η | 0.494 |
This interactive table is based on data for (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. banglajol.info
Computational methods, particularly molecular docking, are instrumental in predicting the biological activity of compounds by simulating their interaction with macromolecular targets like enzymes. The benzyloxybenzaldehyde scaffold has been identified as a promising framework for developing selective enzyme inhibitors. nih.gov
A notable study focused on designing and evaluating benzyloxybenzaldehyde derivatives as selective inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. nih.gov In silico docking studies were performed to predict the binding modes of these derivatives within the ALDH1A3 active site. The computational results supported the experimental findings, showing that specific derivatives formed favorable interactions with key amino acid residues in the enzyme's catalytic center. nih.gov Two compounds, ABMM-15 and ABMM-16, which feature the benzyloxybenzaldehyde scaffold, were identified as the most potent and selective inhibitors of ALDH1A3, with IC50 values of 0.23 µM and 1.29 µM, respectively. nih.gov The computational analysis suggested a strong binding affinity for these compounds to the ALDH1A3 isoform, highlighting the potential of this chemical scaffold in therapeutic drug design. nih.gov
Computational studies serve not only to predict molecular properties but also to validate and interpret experimental data. There is a synergistic relationship where theoretical calculations can explain experimental outcomes, and experimental results can confirm theoretical predictions.
In a study on a Schiff base synthesized from this compound, extensive DFT calculations were performed to explore the molecule's conformational landscape. mdpi.com The calculations predicted the existence of thirty-one distinct conformers, with three being significantly lower in energy than the others. These three most stable conformers were subsequently identified experimentally by trapping them in cryogenic argon and N2 matrices and analyzing their infrared spectra. mdpi.com This successful trapping and characterization of the theoretically predicted low-energy conformers provided a direct validation of the computational model's accuracy in describing the molecule's structural properties. mdpi.com
Advanced Spectroscopic Analysis for Structural Elucidation and Characterization
The structural elucidation and detailed characterization of this compound and its derivatives are accomplished through a suite of advanced spectroscopic techniques. These methods provide critical insights into the compound's atomic connectivity, functional groups, molecular mass, and three-dimensional structure, as well as the electronic properties of its metallic complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HMQC, and HMBC, provide unambiguous assignment of all proton and carbon signals. ugm.ac.id
In a study of 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, a derivative of this compound, ¹H and ¹³C NMR spectra were recorded in both CDCl₃ and acetone-d₆. ugm.ac.id The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) reference. ugm.ac.id
¹H NMR: The splitting patterns of the aromatic protons are analyzed to determine their substitution patterns and coupling constants (J) in Hertz (Hz). ugm.ac.id For the aforementioned derivative, the signals for the methylene (CH₂) protons of the benzyl (B1604629) group and the methoxy (B1213986) (OMe) protons were found at approximately δ = 76.60 and 56.50 ppm, respectively, in both solvents. ugm.ac.id
¹³C NMR: The carbon spectrum provides information on all unique carbon environments within the molecule. For the derivative, the benzyl ring carbons were observed at δ = 129.40, 129.35, and 129.32 ppm for C2, C4, and C3` in CDCl₃. ugm.ac.id
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the molecule, helping to trace out spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the directly attached carbon signals. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. ugm.ac.id
These comprehensive NMR studies allow for the complete and precise assignment of the molecular structure. ugm.ac.idresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 110 - 160 |
| Aldehyde CHO | 9.5 - 10.5 | ~190 |
| Benzyl CH₂ | ~5.2 | ~70 |
| Aromatic C-O | 155 - 160 |
Note: Data is generalized from typical values for benzaldehyde and benzyl ether moieties and should be considered illustrative.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
The most prominent peaks are associated with the carbonyl group of the aldehyde and the C-O stretching of the ether linkage. The right-hand portion of the spectrum, from approximately 1500 to 400 cm⁻¹, is known as the fingerprint region and is unique to the molecule. docbrown.info
Key IR Absorption Bands for Benzaldehyde Derivatives:
C-H stretching (aromatic): Typically observed in the range of 3100-3000 cm⁻¹. docbrown.info
C-H stretching (aldehyde): Appears as a pair of bands around 2880-2820 cm⁻¹ and 2780-2720 cm⁻¹. docbrown.info
C=O stretching (aldehyde): A strong, sharp absorption band is found around 1700 cm⁻¹. docbrown.inforesearchgate.net This peak's position can be influenced by conjugation with the aromatic ring.
C=C stretching (aromatic): Multiple bands in the 1625-1440 cm⁻¹ region are characteristic of the benzene rings. docbrown.info
C-O stretching (ether): A distinct band corresponding to the aryl-alkyl ether linkage appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Table 2: Characteristic IR Frequencies for this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aldehyde C-H | Stretching | 2880 - 2720 |
| Aldehyde C=O | Stretching | ~1700 |
| Aromatic C=C | Stretching | 1625 - 1440 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₄H₁₂O₂), the theoretical exact mass is 212.08373 Da. nih.gov HRMS analysis would confirm this mass with high precision (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern in the mass spectrum also offers structural information. Key fragmentation pathways for benzaldehyde derivatives often involve the loss of the aldehyde proton (M-1) or the formyl group (M-29). docbrown.info The base peak in the mass spectrum of benzaldehyde itself is often the molecular ion peak at m/z 106. docbrown.info For this compound, significant fragments would be expected from the cleavage of the benzyl group or the ether linkage.
Table 3: HRMS Data for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight (Nominal) | 212 g/mol nih.gov |
| Exact Mass [M]⁺ | 212.08373 Da nih.gov |
| Key Fragment (m/z) | [M-H]⁺ (211) |
| Key Fragment (m/z) | [C₇H₇]⁺ (91) - Tropylium ion from benzyl group |
X-ray Diffraction Studies (for complexes or derivatives)
For instance, the crystal structures of six different substituted this compound derivatives have been determined. nih.gov These studies reveal that the supramolecular networks are established through various non-covalent interactions, including C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking. nih.gov The carbonyl group is a key player in forming diverse synthons through these weak hydrogen bonds. nih.gov
In a study of 4-(Benzyloxy)benzaldehyde (B125253), X-ray analysis showed an essentially planar conformation, with the two aromatic rings forming a dihedral angle of 5.23 (9)°. nih.gov The crystal packing was stabilized by weak intermolecular C-H···O contacts involving the aldehyde oxygen and methylene protons. nih.gov Such studies are crucial for understanding how molecular structure dictates solid-state properties.
Table 4: Representative Crystallographic Data for a Benzyloxybenzaldehyde Derivative.
| Parameter | Example Value (from 4-(Benzyloxy)benzaldehyde) |
|---|---|
| Crystal System | Orthorhombic nih.gov |
| Space Group | Pna2₁ nih.gov |
| a (Å) | 11.4772 (11) nih.gov |
| b (Å) | 12.9996 (12) nih.gov |
| c (Å) | 7.2032 (6) nih.gov |
| V (ų) | 1074.71 (17) nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals or transition metal complexes. nih.gov Therefore, it is applied not to this compound itself, but to its paramagnetic metal complexes.
EPR spectroscopy provides detailed information about the electronic structure of the metal center and its coordination environment. nih.gov For example, in a complex with a transition metal like Ni(II), Cu(II), or Mn(II), the g-values and hyperfine coupling constants extracted from the EPR spectrum can reveal the oxidation state, spin state, and geometry of the metal ion, as well as the nature of the metal-ligand bonding. elsevierpure.com
For a hypothetical Mn(II) complex (a d⁵ system with S=5/2), the EPR spectrum would typically show a characteristic six-line pattern due to hyperfine coupling with the ⁵⁵Mn nucleus (I=5/2). The anisotropy of the g-tensor can indicate distortions from ideal cubic symmetry.
Optical Absorption Spectroscopy (for complexes)
Optical absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule or complex. The spectrum of benzaldehyde and its derivatives is characterized by absorptions in the UV region.
Pure benzaldehyde exhibits an absorption tail that extends into the visible region, up to around 420-430 nm. researchgate.net The spectrum typically shows bands corresponding to π→π* transitions of the aromatic rings and the carbonyl group, as well as the lower-energy n→π* transition of the carbonyl group.
When this compound acts as a ligand in a metal complex, new absorption bands can appear. These may include:
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.
d-d Transitions: In complexes of transition metals, electrons are excited between d-orbitals of the metal center. These transitions are often weak but provide valuable information about the electronic structure and coordination geometry of the metal ion.
Future Directions and Research Perspectives
Development of Novel Synthetic Routes
While established methods for synthesizing 2-(benzyloxy)benzaldehyde exist, researchers are actively pursuing more efficient, cost-effective, and environmentally friendly alternatives. A common synthesis involves the reaction of 2-hydroxybenzaldehyde with benzyl (B1604629) chloride in the presence of a base like potassium carbonate. However, future research will likely focus on developing novel synthetic strategies that offer higher yields, shorter reaction times, and milder conditions.
Exploration of New Catalytic Transformations
The reactivity of this compound's aldehyde group makes it a valuable substrate for various catalytic transformations. It is a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds through reactions like the Suzuki-Miyaura coupling and Claisen-Schmidt condensation. Future research is expected to uncover new catalytic systems that can utilize this compound to forge complex chemical bonds and construct intricate molecular architectures. For instance, the development of iridium-based catalysts has shown promise for new hydrogen transfer-mediated reactions involving alcohol and ammonia (B1221849) derivatives, opening up possibilities for creating valuable quinazolines. nih.gov
Design and Synthesis of Advanced Derivatives for Specific Applications
The core structure of this compound serves as a scaffold for creating a diverse array of derivatives with tailored properties. By modifying the aromatic rings or the aldehyde group, scientists can fine-tune the molecule's electronic and steric characteristics for specific applications. For example, derivatives of this compound have been investigated for their potential as anticancer agents. researchgate.net Research has shown that introducing substituents like methoxy (B1213986) or chloro groups can significantly influence the biological activity of these compounds. researchgate.net Similarly, derivatives are being designed as selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in some cancers. mdpi.com The synthesis of fluorinated analogs, such as 2-(benzyloxy)-4-fluorobenzaldehyde, is another area of interest, as fluorine substitution can enhance pharmacological properties like binding affinity to biological targets.
Deeper Elucidation of Biological Mechanisms of Action
While several derivatives of this compound have shown promising biological activity, the precise mechanisms through which they exert their effects are often not fully understood. Future research will focus on unraveling these intricate biological pathways. For instance, some thiosemicarbazone derivatives have demonstrated neuroprotective effects by boosting antioxidant enzymes. Other derivatives have shown potential antiparasitic properties. In cancer research, studies have indicated that certain benzyloxybenzaldehyde derivatives can induce apoptosis (programmed cell death) and disrupt mitochondrial function in cancer cells. researchgate.net A deeper understanding of these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. Computational methods, such as Density Functional Theory (DFT) and molecular docking, can predict the reactivity, electronic properties, and biological activity of this compound and its derivatives. tubitak.gov.tr These predictions can then guide experimental studies, saving time and resources. For example, computational modeling can help in understanding the regioselectivity of reactions and in predicting the binding affinity of a molecule to a specific biological target. This integrated approach is expected to accelerate the discovery and development of new applications for this versatile compound. tandfonline.com
Further Advancements in Green Chemistry Syntheses
The principles of green chemistry, which emphasize the use of environmentally benign solvents and energy-efficient processes, are increasingly influencing synthetic chemistry. Researchers are exploring greener methods for synthesizing this compound and its derivatives. researchgate.net This includes the use of water as a solvent, microwave irradiation, or ultrasound to promote reactions, which can lead to shorter reaction times and reduced energy consumption. researchgate.netresearchgate.netdntb.gov.ua For example, the synthesis of chalcones from 4-(benzyloxy)benzaldehyde (B125253) has been achieved using mechanochemical methods like grinding with a mortar and pestle, which minimizes solvent use. nih.gov
Comparative Studies with Positional and Structural Analogues
To better understand the structure-activity relationships of this compound derivatives, comparative studies with their positional and structural analogues are essential. By systematically altering the position of the benzyloxy group or other substituents on the benzaldehyde (B42025) ring, researchers can gain insights into how these changes affect the molecule's chemical and biological properties. smolecule.com For instance, comparing the properties of this compound with its 3- and 4-isomers can reveal the importance of the substituent's position for a particular application. vulcanchem.com Such studies are crucial for the rational design of new molecules with optimized performance. smolecule.com
Q & A
Q. How does the benzyloxy group influence the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
